(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone
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Overview
Description
The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone is a complex organic molecule that features a combination of heterocyclic structures and functional groups
Mechanism of Action
Target of Action
The compound “(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone” contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Biochemical Pathways
1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak o–n bond, which is actively employed in organic synthesis .
Result of Action
Some 1,2,4-oxadiazole derivatives have been recognized for their potential in cancer therapy, treatment of age-related diseases, antimicrobials, and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a nitrile with hydroxylamine to form an amidoxime, followed by cyclization with an appropriate acyl chloride.
Attachment of the piperidine ring: The oxadiazole intermediate is then reacted with a piperidine derivative under suitable conditions to form the desired piperidine-oxadiazole linkage.
Introduction of the fluoro-methoxyphenyl group: The final step involves the coupling of the piperidine-oxadiazole intermediate with a fluoro-methoxyphenyl derivative, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amine derivatives from the reduction of the oxadiazole ring.
Substitution: Various substituted derivatives on the aromatic ring, depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of oxadiazole and piperidine-containing molecules in various chemical reactions .
Biology
Its structural components are found in various bioactive molecules, making it a candidate for the development of new therapeutic agents .
Medicine
In medicine, the compound is explored for its potential as an anti-infective agent. The oxadiazole ring is known for its antimicrobial properties, and the compound could be developed into drugs targeting bacterial or viral infections .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the oxadiazole and piperidine rings .
Comparison with Similar Compounds
Similar Compounds
(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methylpiperidine: Similar structure but lacks the fluoro-methoxyphenyl group.
(3-Fluoro-4-methoxyphenyl)methanone derivatives: Compounds with similar aromatic substitution patterns but different heterocyclic components.
Uniqueness
The uniqueness of (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone lies in its combination of structural features. The presence of the oxadiazole ring, piperidine ring, and fluoro-methoxyphenyl group in a single molecule provides a unique set of chemical and biological properties that are not found in other compounds with similar individual components.
Properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-25-16-7-6-14(10-15(16)20)19(24)23-8-2-3-12(11-23)9-17-21-18(22-26-17)13-4-5-13/h6-7,10,12-13H,2-5,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMBPBXLVVLDIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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